Denatonium benzoate hydrate
Denatonium benzoate hydrate
Brand Name:
Vulcanchem
CAS No.:
86398-53-0
VCID:
VC20860593
InChI:
InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2
SMILES:
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O
Molecular Formula:
C28H36N2O4
Molecular Weight:
464.6 g/mol
Denatonium benzoate hydrate
CAS No.: 86398-53-0
Cat. No.: VC20860593
Molecular Formula: C28H36N2O4
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86398-53-0 |
|---|---|
| Molecular Formula | C28H36N2O4 |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate |
| Standard InChI | InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2 |
| Standard InChI Key | YYMVPVZYUYQSJE-UHFFFAOYSA-N |
| SMILES | CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O |
| Canonical SMILES | CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator